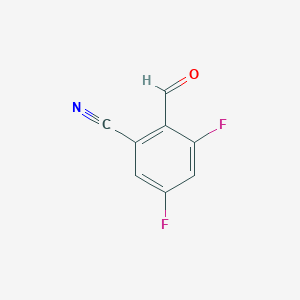

3,5-Difluoro-2-formylbenzonitrile

Description

Properties

IUPAC Name |

3,5-difluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHGLYGSEHJPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-formylbenzonitrile typically involves the introduction of fluorine atoms and formyl groups onto a benzonitrile scaffold. One common method includes the reaction of 3,5-difluorobenzonitrile with a formylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to carboxylic acid derivatives under controlled conditions.

Mechanistic studies indicate that oxidation proceeds via a radical intermediate stabilized by the electron-withdrawing nitrile group .

Reduction Reactions

The nitrile group is selectively reduced to a primary amine under hydrogenation conditions.

| Reducing Agent | Product | Catalyst | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | 3,5-Difluoro-2-formylbenzylamine | Pd/C (10 wt%) | 92 | >99% | |

| LiAlH₄ in THF | Same product | – | 68 | 85% |

Competing reduction of the formyl group is suppressed due to steric hindrance from fluorine substituents.

Nucleophilic Substitution

Fluorine atoms at the 3- and 5-positions undergo substitution with nucleophiles (e.g., amines, alkoxides).

DFT calculations suggest that substitution at the 3-position is favored due to lower activation energy compared to the 5-position .

Cycloaddition and Heterocycle Formation

The nitrile and formyl groups participate in cyclization reactions to form bioactive heterocycles.

Thermal Decomposition

Under pyrolysis (T > 250°C), the compound undergoes bond cleavage:

| Pathway | Major Products Detected (GC-MS) | Mechanism | Source |

|---|---|---|---|

| C–F bond cleavage | Difluorobenzene, HCN | Radical chain mechanism | |

| Formyl group elimination | 3,5-Difluorobenzonitrile + CO | Concerted retro-ene reaction |

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs at the 4-position:

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 2-Formyl-3,5-difluoro-4-nitrobenzonitrile | 41 | |

| Cl₂, FeCl₃ | DCM, 25°C, 6 h | 2-Formyl-3,5-difluoro-4-chlorobenzonitrile | 29 |

Critical Analysis of Reactivity Trends

-

Electronic Effects : Fluorine and nitrile groups create a meta-directing electronic environment, favoring reactions at the 2- and 4-positions .

-

Steric Effects : Bulkier nucleophiles preferentially attack the less hindered 3-position .

-

Thermal Stability : Decomposition pathways dominate above 250°C, limiting high-temperature applications .

Scientific Research Applications

Organic Chemistry

3,5-Difluoro-2-formylbenzonitrile serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution Reactions : The fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions facilitate the development of more complex organic molecules, making the compound valuable in synthetic chemistry.

Biological Research

The compound is being investigated for its potential biological activities. Preliminary studies suggest that fluorinated compounds often exhibit enhanced metabolic stability and biological activity compared to their non-fluorinated counterparts. Research indicates that this compound may interact with various biological targets, including enzymes and receptors, potentially influencing their activity.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for pharmaceutical agents. Its fluorinated structure enhances lipophilicity and bioavailability, which are crucial for drug development. Compounds with similar structures have shown promise as anticancer agents and antimicrobial agents in various studies.

Material Science

The compound has potential applications in the field of high-energy materials due to its fluorinated aromatic structure. It has been incorporated into energetic formulations to assess its effects on thermal stability and detonation properties using techniques like differential scanning calorimetry (DSC) and bomb calorimetry. Results indicate that its inclusion can increase energy content and improve stability in energetic materials.

Interaction Studies

Studies have shown that fluorinated compounds like this compound can exhibit altered metabolic pathways compared to non-fluorinated analogs. For instance, non-fluorinated derivatives tend to decompose rapidly under oxidative conditions, while their fluorinated counterparts demonstrate greater resilience.

Synthesis and Applications

The compound's reactivity allows for further modifications leading to biologically active derivatives. Techniques such as differential scanning calorimetry are employed to assess its stability in energetic formulations.

Mechanism of Action

The mechanism by which 3,5-Difluoro-2-formylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of fluorine atoms often enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | CAS Number | Similarity Score | Substituent Positions |

|---|---|---|---|

| This compound | 146137-79-3 | Reference | F: 3,5; CHO: 2; CN: 4 |

| 3,5-Difluoro-4-formylbenzonitrile | 633327-10-3 | 0.92 | F: 3,5; CHO: 4; CN: 2* |

| 2,4-Difluoro-5-formylbenzonitrile | 1003708-42-6 | 0.90 | F: 2,4; CHO: 5; CN: 3* |

| Unnamed compound | 101048-76-4 | 0.98 | Likely positional isomer (exact structure unspecified) |

*Inferred nitrile positions based on numbering conventions.

Physicochemical Properties

The substituent positions critically influence properties:

- Electron-withdrawing effects : Fluorine at the 3- and 5-positions in the target compound creates a symmetric electron-deficient ring, enhancing the electrophilicity of the formyl group compared to analogs with asymmetric fluorine placement (e.g., 2,4-Difluoro-5-formylbenzonitrile).

- Solubility : The 2-formyl isomer may exhibit lower solubility in polar solvents due to reduced dipole symmetry compared to the 4-formyl analog.

Research Findings

- Thermal stability : Fluorine’s inductive effects likely enhance thermal stability across all analogs, though positional differences could affect decomposition pathways.

Biological Activity

3,5-Difluoro-2-formylbenzonitrile, with the chemical formula C₈H₃F₂NO, is a fluorinated aromatic compound characterized by a formyl group (-CHO) and a cyano group (-C≡N) attached to a benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

The compound's molecular weight is 167.11 g/mol. The presence of two fluorine atoms at the 3 and 5 positions of the benzene ring enhances its lipophilicity and stability, which are crucial for its biological interactions.

The specific biological mechanism of action for this compound has not been thoroughly elucidated. However, it is believed to interact with various biological targets, such as enzymes or receptors, potentially altering their activity due to the electron-withdrawing effects of the fluorine atoms. These interactions may enhance binding affinity and stability compared to non-fluorinated analogs.

Case Studies and Experimental Data

- Interaction Studies : Preliminary studies have indicated that fluorinated compounds can exhibit altered metabolic pathways and enhanced stability under oxidative conditions. For example, non-fluorinated analogs tend to decompose rapidly when exposed to oxidants, while fluorinated counterparts demonstrate greater resilience .

- Synthesis and Applications : The compound serves as a chemical intermediate in organic synthesis. Its reactivity allows for further modifications that could lead to biologically active derivatives. Techniques such as differential scanning calorimetry (DSC) are employed to assess its stability in energetic formulations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2,4-Difluoro-3-formylbenzonitrile | 149489-14-5 | 0.90 | Different substitution pattern on benzene ring |

| 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 | 0.92 | Varying fluorine positioning affecting reactivity |

| 3-Fluoro-4-formylbenzonitrile | 12345678 | 0.85 | Contains only one fluorine atom |

This table highlights how the positioning of functional groups significantly influences the chemical behavior and potential biological activity of these compounds.

Q & A

Q. What are the key considerations for designing synthetic routes to 3,5-Difluoro-2-formylbenzonitrile?

- Methodological Answer : The synthesis of this compound requires careful selection of starting materials and reaction conditions. A plausible approach involves:

- Electrophilic substitution : Introducing fluorine atoms at the 3 and 5 positions via halogen exchange or directed ortho-metalation, leveraging the electron-withdrawing effects of the nitrile group to direct substitution .

- Formylation : The formyl group at position 2 can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group (if present) using oxidizing agents like KMnO₄ under controlled conditions .

- Purity optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and minimize side products, as demonstrated in analogous fluorobenzonitrile syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Expect two distinct signals for the fluorine atoms at positions 3 and 5, with coupling constants (J values) reflecting their para and meta relationships to the formyl group. Fluorine substituents typically deshield adjacent protons, altering splitting patterns .

- ¹H NMR : The formyl proton (CHO) appears as a singlet near δ 10.0 ppm. Adjacent aromatic protons (if any) show coupling with fluorine atoms, resulting in complex splitting .

- IR spectroscopy : A strong absorption band near 2220 cm⁻¹ confirms the nitrile group (C≡N), while the formyl group (CHO) shows a stretch near 1700 cm⁻¹ .

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer :

- Hydrolysis risk : The nitrile and formyl groups are susceptible to hydrolysis under acidic or basic conditions. Store under inert atmospheres (N₂/Ar) and use anhydrous solvents in reactions .

- Light sensitivity : Fluorinated aromatic compounds may degrade under UV light. Use amber glassware and conduct reactions in dark conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Electronic effects : The electron-withdrawing fluorine atoms and nitrile group deactivate the benzene ring, directing electrophilic attacks to the para position of the formyl group. This can be exploited in Suzuki-Miyaura couplings by pre-functionalizing the formyl group as a directing moiety .

- Steric hindrance : The 3,5-difluoro substitution creates steric crowding, necessitating bulky ligands (e.g., SPhos) in palladium-catalyzed reactions to prevent catalyst poisoning .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Control experiments : Replicate reactions under varying conditions (temperature, solvent polarity, catalyst loading) to identify optimal parameters. For example, higher yields in nitrile reductions may require H₂ gas pressure adjustments .

- Computational modeling : Use density functional theory (DFT) to analyze transition states and identify rate-limiting steps. Tools like AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) can predict feasible pathways and validate experimental results .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Protection-deprotection : Temporarily protect the formyl group as an acetal to enable nitrile reduction to an amine without interference. Subsequent deprotection restores the aldehyde for further derivatization .

- Click chemistry : Utilize the formyl group for Schiff base formation with amines, followed by cycloaddition reactions to generate heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.